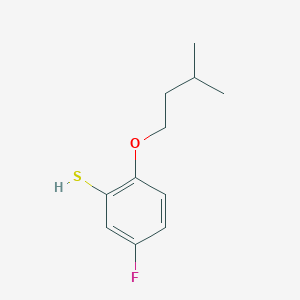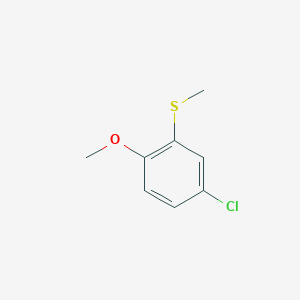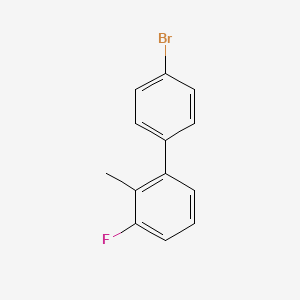
(2,4,6-Trifluorophenyl)acetic acid methyl ester
描述
(2,4,6-Trifluorophenyl)acetic acid methyl ester is an organic compound with the molecular formula C9H7F3O2 It is a derivative of acetic acid where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 2, 4, and 6 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Trifluorophenyl)acetic acid methyl ester typically involves the esterification of (2,4,6-Trifluorophenyl)acetic acid. One common method is the reaction of (2,4,6-Trifluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反应分析
Types of Reactions: (2,4,6-Trifluorophenyl)acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: (2,4,6-Trifluorophenyl)acetic acid.
Reduction: (2,4,6-Trifluorophenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2,4,6-Trifluorophenyl)acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (2,4,6-Trifluorophenyl)acetic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (2,4,6-Trifluorophenyl)acetic acid, which can then interact with enzymes or receptors in biological systems. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
- (2,4,5-Trifluorophenyl)acetic acid methyl ester
- (2,3,6-Trifluorophenyl)acetic acid methyl ester
Comparison:
(2,4,5-Trifluorophenyl)acetic acid methyl ester: This compound has fluorine atoms at the 2, 4, and 5 positions, which can result in different chemical reactivity and biological activity compared to (2,4,6-Trifluorophenyl)acetic acid methyl ester.
(2,3,6-Trifluorophenyl)acetic acid methyl ester: The substitution pattern on the phenyl ring can influence the compound’s physical properties and its interactions with other molecules.
Uniqueness: The unique substitution pattern of this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
methyl 2-(2,4,6-trifluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-9(13)4-6-7(11)2-5(10)3-8(6)12/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIXWGGDFINGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

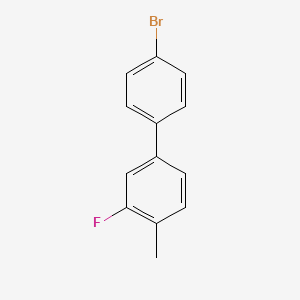
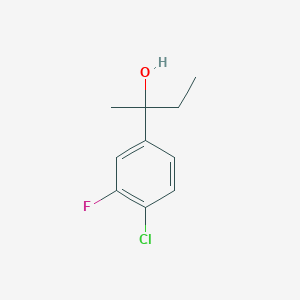
![1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7991306.png)
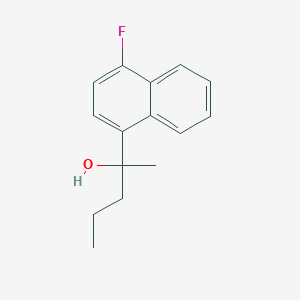
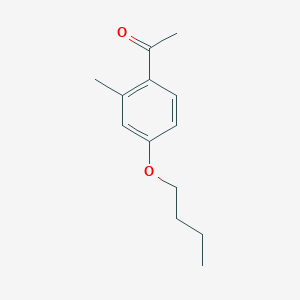
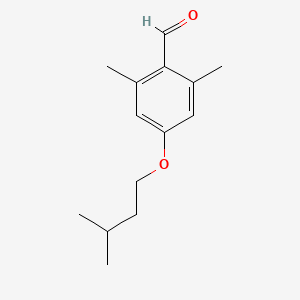
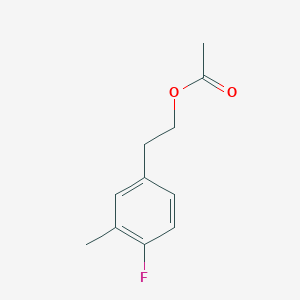

![3-[3-(Methylthio)phenyl]-1-propene](/img/structure/B7991368.png)
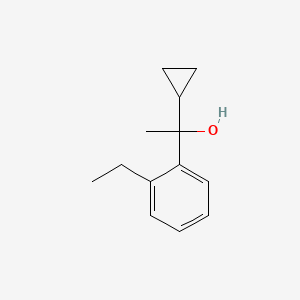
![4-Fluoro-2-[(n-pentyloxy)methyl]thiophenol](/img/structure/B7991386.png)
